molecular formula C17H13FO5S B12183190 2-Fluorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide

2-Fluorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide

Cat. No.: B12183190
M. Wt: 348.3 g/mol
InChI Key: JDDHXOVZWBVYFG-UHFFFAOYSA-N
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Description

2-Fluorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide is an organic compound that belongs to the class of oxathiine derivatives This compound is characterized by the presence of a fluorophenyl group, a phenyl group, and a dihydro-1,4-oxathiine ring with a carboxylate group and two dioxide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-fluorophenyl acetic acid with phenyl isothiocyanate to form an intermediate, which is then cyclized to form the oxathiine ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for various applications .

Mechanism of Action

The mechanism of action of 2-Fluorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Fluorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide include other oxathiine derivatives and compounds with similar structural features, such as:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and the presence of both fluorophenyl and phenyl groups. This unique structure imparts specific chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C17H13FO5S

Molecular Weight

348.3 g/mol

IUPAC Name

(2-fluorophenyl) 4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxylate

InChI

InChI=1S/C17H13FO5S/c18-13-8-4-5-9-14(13)23-17(19)15-16(12-6-2-1-3-7-12)24(20,21)11-10-22-15/h1-9H,10-11H2

InChI Key

JDDHXOVZWBVYFG-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C(=C(O1)C(=O)OC2=CC=CC=C2F)C3=CC=CC=C3

Origin of Product

United States

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